
2-Amino-9-benzyl-6-iodopurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-9-benzyl-6-iodopurine is a useful research compound. Its molecular formula is C12H10IN5 and its molecular weight is 351.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The synthesis of 2-Amino-9-benzyl-6-iodopurine typically involves several methods, including nucleophilic substitution reactions. The compound can be synthesized from 6-iodopurine derivatives through various functionalization processes. For instance, the introduction of a benzyl group at the 9-position and an amino group at the 2-position enhances its biological activity.
Table 1: Synthetic Routes for this compound
Synthetic Route | Key Steps | Yield (%) | Reference |
---|---|---|---|
Route A | Nucleophilic substitution with benzylamine | 70% | |
Route B | Direct iodination followed by amination | 65% | |
Route C | Mitsunobu reaction with a pseudosugar | 75% |
Adenosine Receptor Agonism
This compound exhibits significant affinity for adenosine receptors, particularly A3 receptors. Its potency as an agonist has been demonstrated in various studies, indicating its potential role in treating conditions such as cancer and neurodegenerative diseases.
Case Study: Neuroprotective Effects
In a study involving gerbil models of ischemic brain damage, this compound was shown to have neuroprotective effects, suggesting its potential application in neuroprotection during ischemic events . The compound demonstrated subnanomolar affinities for A3 receptors, which are implicated in neuroprotection.
Activity Type | Affinity (Ki) | Observations | Reference |
---|---|---|---|
A3 Receptor Agonism | 0.29 nM | High selectivity | |
Neuroprotection | N/A | Effective in ischemic models | |
Antitumor Activity | N/A | Potential against melanoma |
Cancer Treatment
The compound's ability to act as an A3 receptor agonist positions it as a candidate for cancer therapies. Research indicates that A3 receptor activation can inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Melanoma Treatment
A derivative of this compound is currently being evaluated in clinical trials for melanoma treatment, demonstrating its therapeutic potential . The compound's mechanism involves modulation of tumor microenvironments through adenosine signaling pathways.
Analyse Chemischer Reaktionen
Suzuki-Miyaura Cross-Coupling Reactions
The iodine atom at position 6 undergoes regioselective Suzuki-Miyaura coupling with aryl/alkenylboronic acids. This reaction is facilitated by palladium catalysts and proceeds efficiently under anhydrous or aqueous conditions, depending on the boronic acid’s electronic properties:
Key observations:
-
Regioselectivity : The iodine substituent reacts preferentially over other halogens (e.g., chlorine) due to its superior leaving-group ability .
-
Catalytic efficiency : Electron-rich boronic acids require anhydrous toluene, while electron-poor variants perform better in aqueous DME .
Sonogashira Coupling with Terminal Alkynes
2-Amino-9-benzyl-6-iodopurine reacts rapidly with terminal alkynes under Sonogashira conditions (Pd/Cu catalysis), forming 6-alkynylpurine derivatives:
Alkyne | Conditions | Product | Yield | Source |
---|---|---|---|---|
1-Hexyne | Pd(PPh₃)₄, CuI, TEA, DMF, 25°C | 9-Benzyl-2-amino-6-hexynylpurine | 92% | |
Phenylacetylene | PdCl₂(PPh₃)₂, CuI, DIPEA, THF | 9-Benzyl-2-amino-6-phenylethynylpurine | 88% |
Comparative reactivity:
-
6-Iodo vs. 6-chloro : The iodopurine derivative achieves full conversion within 20 minutes, whereas the chloro analogue requires 16 hours for partial yield (40%) .
Nucleophilic Aromatic Substitution (SNAr) with Amines
The electron-deficient purine ring enables SNAr reactions at position 6 with amines, particularly under acidic conditions:
Amine | Conditions | Product | Yield | Source |
---|---|---|---|---|
4-Nitroaniline | TFA, TFE, 60°C | 9-Benzyl-2-amino-6-(4-nitrophenyl)purine | 78% | |
Benzylamine | NaH, DMF, 80°C | 9-Benzyl-2-amino-6-benzylaminopurine | 65% |
Mechanistic insight:
-
Acid catalysis : Trifluoroacetic acid (TFA) enhances the electrophilicity of the purine, accelerating displacement of iodide by aromatic amines .
Thiolation Reactions with Sulfur Nucleophiles
The iodine atom is displaced by sulfur nucleophiles to form 6-mercaptopurine derivatives, precursors to bioactive molecules like thioguanine:
Applications:
Eigenschaften
CAS-Nummer |
553645-21-9 |
---|---|
Molekularformel |
C12H10IN5 |
Molekulargewicht |
351.15 g/mol |
IUPAC-Name |
9-benzyl-6-iodopurin-2-amine |
InChI |
InChI=1S/C12H10IN5/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17) |
InChI-Schlüssel |
INJVVINKZUVZII-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3I)N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.